molecular formula C11H12BrF3O B1408888 1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene CAS No. 1369836-39-4

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene

Cat. No.: B1408888
CAS No.: 1369836-39-4
M. Wt: 297.11 g/mol
InChI Key: YFMGDIAJAMLIJJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a tert-butoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene typically involves the bromination of 3-(tert-butoxy)-5-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.

Scientific Research Applications

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.

    Medicine: It may be involved in the synthesis of drug candidates and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the presence of the bromine atom, tert-butoxy group, and trifluoromethyl group, which can affect its interactions with other molecules and its overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(tert-butoxy)benzene: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

    1-Bromo-3-(trifluoromethyl)benzene: Lacks the tert-butoxy group, affecting its solubility and reactivity.

    3-(tert-butoxy)-5-(trifluoromethyl)benzene: Lacks the bromine atom, which is crucial for certain types of chemical reactions.

Uniqueness

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is unique due to the combination of the bromine atom, tert-butoxy group, and trifluoromethyl group on the benzene ring. This combination imparts specific chemical properties that make the compound valuable for various synthetic and research applications.

Properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-10(2,3)16-9-5-7(11(13,14)15)4-8(12)6-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMGDIAJAMLIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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